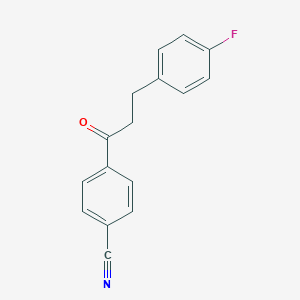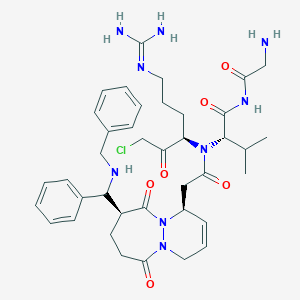
ピリフェノキシン
概要
説明
Pyriofenone is a fungicide developed by Ishihara Sangyo Kaisha, Ltd. It belongs to the aryl phenyl ketone group and is primarily used to control powdery mildew on various crops such as wheat, cucumber, strawberry, and eggplant . Pyriofenone is known for its unique mode of action, which disrupts actin function, thereby inhibiting conidia formation and halting all steps of the infection process .
科学的研究の応用
Pyriofenone has several scientific research applications:
作用機序
Target of Action
Pyriofenone is a member of aryl-phenyl ketone fungicides with the structure of benzoylpyridine . Its primary targets are the actin, myosin, and fimbrin proteins in fungi . These proteins play a crucial role in the cytoskeleton structure and function, which is essential for cell shape, division, and internal transport.
Mode of Action
The mode of action of Pyriofenone involves the inhibition of actin, myosin, and fimbrin function . By inhibiting these proteins, Pyriofenone disrupts the cytoskeleton structure and function, thereby inhibiting the growth and proliferation of fungi.
Pharmacokinetics
It has been found to have a low vapour pressure and moderate water solubility , suggesting that it may have good bioavailability
Result of Action
The primary result of Pyriofenone’s action is the control of powdery mildew on various crops . By inhibiting the growth and proliferation of the fungi responsible for this disease, Pyriofenone helps to protect crops and increase yield.
Action Environment
The efficacy and stability of Pyriofenone can be influenced by various environmental factors. For example, its solubility in water suggests that it may be less effective in dry environments . Additionally, its stability may be affected by factors such as temperature and pH.
準備方法
Pyriofenone is synthesized using methyl 2-chloro-4-methyl nicotinate as a starting material. The synthesis involves several chemical reactions, including esterification, chlorination, and methoxylation . The industrial production of pyriofenone involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield .
化学反応の分析
Pyriofenone undergoes various chemical reactions, including:
Oxidation: Pyriofenone can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert pyriofenone into its reduced forms, which may have different biological activities.
Substitution: Pyriofenone can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Pyriofenone is unique among fungicides due to its specific mode of action. Similar compounds include:
Flutianil: Another fungicide used to control powdery mildew, but with a different mode of action.
Cyflufenamid: A fungicide that also targets powdery mildew but works by inhibiting different biochemical pathways.
Sterol demethylation inhibitors (DMIs): These fungicides inhibit sterol biosynthesis in fungi, a different mechanism compared to pyriofenone.
Pyriofenone stands out due to its high efficacy against powdery mildew and its ability to inhibit fungal growth at multiple stages of the infection process .
特性
IUPAC Name |
(5-chloro-2-methoxy-4-methylpyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCBWZLCXANER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058162 | |
| Record name | Pyriofenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688046-61-9 | |
| Record name | Pyriofenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688046-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyriofenone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688046619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriofenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyriofenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIOFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER76S8IFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pyriofenone and what is its primary use?
A1: Pyriofenone is a chemical compound developed by Ishihara Sangyo Kaisha, Ltd. primarily used as a fungicide. It demonstrates excellent activity against powdery mildew in crops like wheat and cucumber [, , ].
Q2: What is the fungicidal spectrum of Pyriofenone?
A2: Pyriofenone exhibits strong efficacy against powdery mildew in wheat and cucumber. It also shows moderate efficacy against rice blast []. While effective against certain fungi like Botrytis cinerea and Pyricularia oryzae in vitro, it does not significantly affect most other fungi [].
Q3: How does Pyriofenone work to control powdery mildew?
A3: While the exact mode of action of Pyriofenone is currently unknown, it effectively inhibits lesion development and sporulation of powdery mildew fungi, exhibiting both preventive and residual activities [].
Q4: Does Pyriofenone provide any post-infection control of powdery mildew?
A4: Yes, Pyriofenone has demonstrated the ability to inhibit lesion development when applied up to two days after inoculation with powdery mildew [].
Q5: Are there any reports of resistance developing against Pyriofenone?
A5: Yes, recent research has identified the emergence of Pyriofenone resistance in some fungal populations, including Erysiphe necator in Italy [] and Podosphaera xanthii in cucumber []. This resistance was observed alongside resistance to Flutianil, suggesting potential cross-resistance mechanisms [].
Q6: What is the molecular formula and weight of Pyriofenone?
A6: The molecular formula of Pyriofenone is C19H15FNO3, and its molecular weight is 325.33 g/mol. Spectroscopic data can be found in the chemical literature and safety data sheets.
Q7: How stable is Pyriofenone under different environmental conditions?
A7: Studies on oriental melons grown in greenhouses indicate that Pyriofenone residues decline over time, with half-lives of 4.9 and 4.3 days observed at two different sites []. Environmental factors like temperature may influence degradation rates.
Q8: Are there any analytical methods available to detect and quantify Pyriofenone residues?
A8: Yes, researchers have developed and validated analytical methods using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine Pyriofenone residues in various agricultural products, including cucumber, melon, and strawberry [, , , ].
Q9: What are the pre-harvest residue limits (PHRL) for Pyriofenone in different crops?
A9: Research suggests that a 10-day pre-harvest interval is sufficient for Pyriofenone residues in cucumber to reach levels below the maximum residue limit (MRL) []. For strawberries, a PHRL of 3.76 mg/kg at 10 days before harvest has been proposed based on residue studies [, ].
Q10: Are there any specific regulations or guidelines regarding the use and disposal of Pyriofenone?
A10: As a pesticide, Pyriofenone is subject to various regulations regarding its use, handling, and disposal. Users should consult and comply with all relevant local and national regulations. The European Union has reviewed MRLs for Pyriofenone under Regulation (EC) No 396/2005 [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
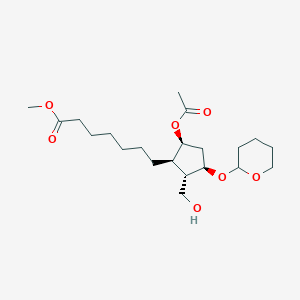

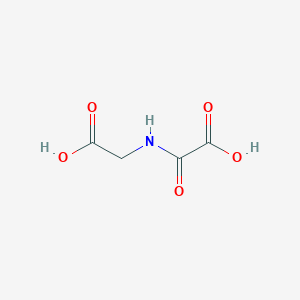
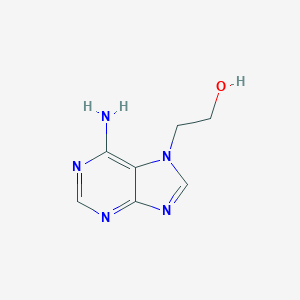
![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)

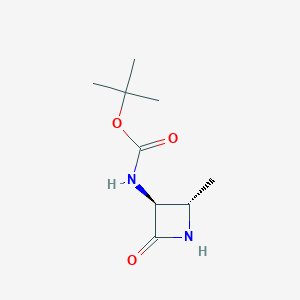
![tert-butyl N-[(2S,3S)-1-methoxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B131544.png)
![tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
![[1,1'-Biphenyl]-4-carboxylic Acid (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl Ester](/img/structure/B131557.png)
